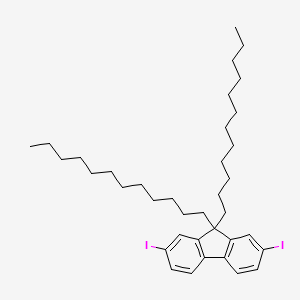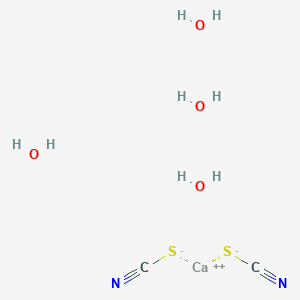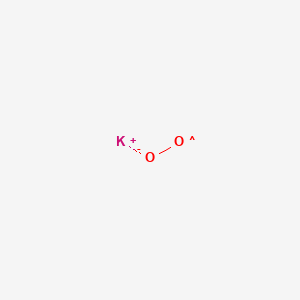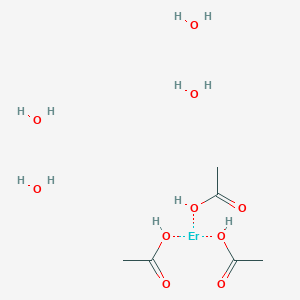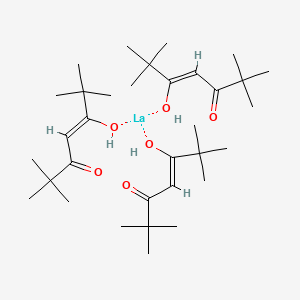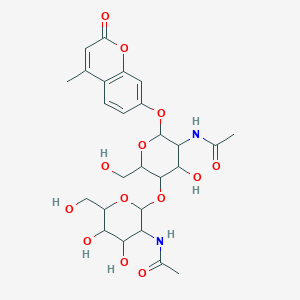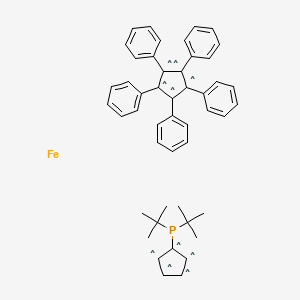
CID 72376408
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene is a sterically hindered phosphine ligand. It is widely used in various palladium-catalyzed reactions, including amination, arylation, and etherification of aryl chlorides . This compound is known for its high stability and effectiveness in catalysis, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
. The reaction conditions typically include the use of inert atmospheres and specific solvents to ensure the purity and yield of the product. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and cost-effectiveness .
Análisis De Reacciones Químicas
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene undergoes various types of reactions, primarily focusing on palladium-catalyzed processes. These include:
Amination: Using palladium catalysts, this compound facilitates the formation of C-N bonds.
Arylation: It is used in the Suzuki-Miyaura coupling reaction to form C-C bonds.
Etherification: This reaction involves the formation of C-O bonds
Common reagents and conditions for these reactions include palladium catalysts, aryl halides, and specific solvents like tetrahydrofuran (THF) or toluene. The major products formed from these reactions are typically aryl amines, biaryl compounds, and aryl ethers .
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in various catalytic processes, including cross-coupling reactions.
Biology: Its role in facilitating the synthesis of complex organic molecules makes it valuable in the development of pharmaceuticals.
Medicine: The compound’s ability to aid in the synthesis of biologically active molecules has potential implications in drug discovery and development.
Industry: It is used in the production of fine chemicals and materials due to its effectiveness in catalysis
Mecanismo De Acción
The mechanism by which 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene exerts its effects involves its role as a ligand in palladium-catalyzed reactions. The di-tert-butylphosphino group provides steric hindrance, which enhances the stability of the palladium complex and facilitates the catalytic cycle. This results in efficient bond formation and high yields of the desired products .
Comparación Con Compuestos Similares
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene can be compared with other similar phosphine ligands, such as:
Triphenylphosphine: While also used in palladium-catalyzed reactions, it lacks the steric hindrance provided by the di-tert-butyl groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: This ligand offers different electronic properties but may not provide the same level of stability in catalytic processes.
1,2-Bis(diphenylphosphino)ethane (DPPE): Another commonly used ligand, but with different steric and electronic characteristics
The uniqueness of 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene lies in its combination of steric hindrance and electronic properties, making it highly effective in specific catalytic applications.
Propiedades
Fórmula molecular |
C48H47FeP |
|---|---|
Peso molecular |
710.7 g/mol |
InChI |
InChI=1S/C35H25.C13H22P.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-25H;7-10H,1-6H3; |
Clave InChI |
YOQRDWPCPFCDLP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


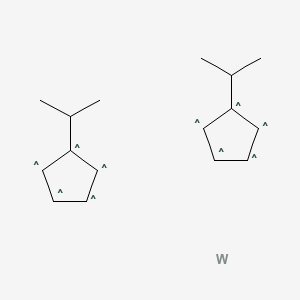
![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)
![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)
